molecular formula C13H25NO4 B1370280 2-[(Tert-butoxycarbonyl)amino]octanoic acid CAS No. 14676-00-7

2-[(Tert-butoxycarbonyl)amino]octanoic acid

Cat. No.: B1370280
CAS No.: 14676-00-7
M. Wt: 259.34 g/mol
InChI Key: PGJIJHNIIQRRGV-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]octanoic acid is a useful research compound. Its molecular formula is C13H25NO4 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[(Tert-butoxycarbonyl)amino]octanoic acid plays a crucial role in various biochemical reactions. It is often used as a building block in peptide synthesis due to its ability to form stable amide bonds. This compound interacts with several enzymes and proteins, including peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. The nature of these interactions is primarily based on the compound’s ability to act as a substrate or inhibitor, depending on the specific enzyme involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to transient changes in cellular processes, while long-term exposure can result in more sustained effects, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and amidases, which cleave the tert-butoxycarbonyl group and release the active amino acid. This compound can also interact with cofactors such as coenzyme A and NADH, influencing metabolic flux and altering metabolite levels. These interactions play a crucial role in regulating cellular metabolism and maintaining homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments, such as the cytoplasm and nucleus. Additionally, the compound’s distribution can be influenced by its interactions with cellular membranes and other structural components, affecting its accumulation and activity within different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can localize to the nucleus, where it can modulate gene expression and other nuclear processes .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJIJHNIIQRRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617926
Record name 2-[(tert-Butoxycarbonyl)amino]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-00-7
Record name 2-[(tert-Butoxycarbonyl)amino]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.